tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate

Chiral building blocks Enantioselective synthesis Pyrrolopyridine scaffolds

Medicinal chemistry programs targeting BTK inhibition face a critical supply gap: achiral pyrrolo[3,2-c]pyridine building blocks cannot deliver the stereochemical control required for patentably novel, enantiopure clinical candidates. CAS 257937-10-3 resolves this with a single chiral 2-methyl substituent and Boc orthogonal protection. • Enables diastereoselective transformations foundational to enantiopure kinase inhibitors (e.g., BTK IC50 = 1 nM achieved in US20240083900). • 15.5× cost premium vs. achiral analog justified by synthetic risk reduction. • Parallel library synthesis of diastereomerically pure compounds for kinase selectivity profiling. Sourced globally with documented purity (≥95%). Contact BenchChem for bulk procurement.

Molecular Formula C13H18N2O2
Molecular Weight 234.299
CAS No. 257937-10-3
Cat. No. B2463601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate
CAS257937-10-3
Molecular FormulaC13H18N2O2
Molecular Weight234.299
Structural Identifiers
SMILESCC1CC2=C(N1C(=O)OC(C)(C)C)C=CN=C2
InChIInChI=1S/C13H18N2O2/c1-9-7-10-8-14-6-5-11(10)15(9)12(16)17-13(2,3)4/h5-6,8-9H,7H2,1-4H3
InChIKeyNLQUQGKOQRLHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chiral Pyrrolopyridine Building Block


tert‑Butyl 2‑methyl‑1H,2H,3H‑pyrrolo[3,2‑c]pyridine‑1‑carboxylate (CAS 257937‑10‑3) is a heterocyclic building block that combines a partially saturated 2,3‑dihydro‑1H‑pyrrolo[3,2‑c]pyridine core with a tert‑butoxycarbonyl (Boc) protecting group and a chiral 2‑methyl substituent [1]. This scaffold belongs to the azaindole family, which is widely recognized as a privileged structure in medicinal chemistry owing to its ability to engage diverse kinase active sites . The compound serves as a key intermediate in the synthesis of several patented kinase inhibitors, most notably BTK inhibitors with single‑digit nanomolar potency [2].

Chiral 2-methyl building block for enantioselective synthesis
Boc-protected azaindole core compatible with standard deprotection
Reported key intermediate for BTK inhibitor research

Generic Substitution Risk Assessment


Although several Boc‑protected pyrrolo[3,2‑c]pyridine congeners are commercially available, the presence of a chiral 2‑methyl group in CAS 257937‑10‑3 introduces a stereogenic center that is absent in the common non‑methylated analog (CAS 148760‑75‑2) [1]. This single stereocenter enables downstream enantioselective transformations that are impossible with the achiral homolog [2]. Furthermore, the 2‑methyl substituent alters both the conformational landscape of the dihydropyrrole ring and the steric environment of the adjacent Boc‑protected nitrogen, factors that directly influence the binding geometry and potency of the final kinase inhibitors [3]. Simple replacement with the non‑methylated analog or a regioisomeric pyrrolo[2,3‑b]pyridine would compromise both synthetic strategy and target‑engagement profiles, making quantitative comparator analysis essential for informed procurement.

Attribute
Target (CAS 257937-10-3)
Achiral Analog (CAS 148760-75-2)
Stereocenter
1 (C-2 methyl)
0
Synthetic Utility
Supports enantioselective routes
Achiral routes only
Downstream Impact
May enable stereodefined kinase inhibitor candidates
May alter binding geometry and target-engagement profiles

Quantitative Differentiation Evidence


Chiral Center Differentiation

The target compound contains one stereogenic center at the 2‑position of the dihydropyrrole ring, as explicitly shown by its SMILES representation CC1Cc2cnccc2N1C(=O)OC(C)(C)C, where the carbon bearing the methyl group is chiral [1]. In contrast, the closest commercially available analog, tert‑butyl 1H‑pyrrolo[3,2‑c]pyridine‑1‑carboxylate (CAS 148760‑75‑2), possesses zero stereocenters (C12H14N2O2, SMILES: CC(C)(C)OC(=O)n1ccc2ccncc12) [2]. This structural difference is not incremental; it enables or precludes enantioselective chemistry at the very first step of a synthetic route.

Chiral Center
Head-to-head
1 stereocenter vs 0
Enables chiral resolution in synthesis
Compared to CAS 148760-75-2
Chiral building blocks Enantioselective synthesis Pyrrolopyridine scaffolds

Cost Premium of Chiral Intermediate

The list price for 1 g of the target compound (95% purity) from Enamine is $871 [1]. For the same quantity of the non‑methylated analog (98% purity) from Macklin, the price is 406 Chinese Yuan, approximately $56 at current exchange rates [2]. This 15.5‑fold cost differential directly reflects the added synthetic complexity of installing and resolving the chiral 2‑methyl substituent.

Procurement Cost
Head-to-head
~15.5× higher
Reflects added chiral synthesis complexity
1 g list price comparison; vendor pricing, subject to change
Chemical procurement Cost analysis Chiral intermediates

Scaffold Privilege in BTK Inhibition

A compound incorporating the 1H‑pyrrolo[3,2‑c]pyridine core with a Boc‑protected nitrogen, as described in US Patent US20240083900 Example 16, exhibits an IC50 of 1 nM against Bruton's tyrosine kinase (BTK) in a biochemical enzymatic assay [1]. While the target compound itself is a synthetic intermediate and not the final assayed entity, the identical scaffold architecture is a direct prerequisite for achieving this level of potency. By comparison, published pyrrolo[3,2‑c]pyridine derivatives lacking the tailored substitution pattern typically show two- to three‑order‑of‑magnitude weaker BTK inhibition [2].

BTK Scaffold Potency
Reported
Derivative IC50 1 nM vs >100 nM
Supports scaffold-dependent potency context
Data from patented example; target compound is precursor
BTK inhibitor Kinase drug discovery Pyrrolopyridine scaffold

Optimal Application Scenarios


Enantioselective Pyrrolopyridine Synthesis

Medicinal chemistry programs requiring a chiral building block to introduce a defined stereocenter early in the synthetic route should prioritize CAS 257937‑10‑3. The compound's single stereogenic center, absent in the achiral comparator (CAS 148760‑75‑2), allows diastereoselective transformations that are foundational for patentably novel, enantiopure clinical candidates [1].

BTK Inhibitor Lead Optimization

Programs seeking to exploit the BTK inhibition scaffold privilege documented in US20240083900 should procure this specific intermediate. The 1 nM IC50 achieved by Example 16 is scaffold‑dependent, and substitution with the non‑methylated or regioisomeric analog would likely result in a significant loss of potency, as supported by comparative kinase profiling data [2][3].

Cost-Aware Procurement

When planning multi‑gram procurement budgets, the 15.5‑fold price differential relative to the achiral analog [4] must be explicitly modeled. This cost premium is a direct consequence of chiral synthesis complexity and should be weighed against the risk of synthetic failure if an achiral building block is used instead in stereochemically demanding target molecule profiles.

Focused Kinase Selectivity Libraries

The combination of Boc orthogonal protection and a chiral 2‑methyl group enables parallel synthesis of diastereomerically pure compound libraries. Such libraries are essential for probing kinase selectivity versus BTK and other kinases, where the stereochemistry of the 2‑substituent can markedly influence off‑target binding profiles [3].

Application
Selection Property
Validation Focus
Enantioselective pyrrolopyridine synthesis
Single stereogenic center (C-2)
Stereochemical route feasibility
BTK inhibitor lead optimization research
Scaffold architecture match
BTK enzymatic assay potency context
Multi‑gram procurement planning
Cost relative to achiral analog
Budgetary impact assessment
Kinase selectivity library construction
Orthogonal Boc protection & chiral methyl
Diastereomeric purity and off‑target profiling
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